molecular formula C14H18O5 B12633088 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde CAS No. 918814-61-6

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde

Katalognummer: B12633088
CAS-Nummer: 918814-61-6
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: QTFRJZRTZPJEIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an acetyl group, two hydroxyl groups, and a 3-methylbutoxy group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzoic acid.

    Reduction: 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzyl alcohol.

    Substitution: Various ethers depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
  • 2,4-Dihydroxy-6-methoxy-3-formylacetophenone
  • 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde

Uniqueness

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

918814-61-6

Molekularformel

C14H18O5

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde

InChI

InChI=1S/C14H18O5/c1-8(2)4-5-19-12-6-11(17)13(9(3)16)14(18)10(12)7-15/h6-8,17-18H,4-5H2,1-3H3

InChI-Schlüssel

QTFRJZRTZPJEIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.